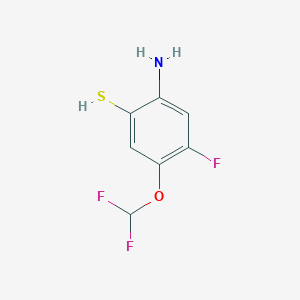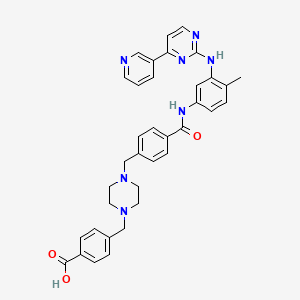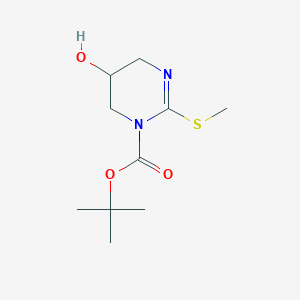
Tert-butyl 5-hydroxy-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-hydroxy-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a hydroxy group, a methylsulfanyl group, and a tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 5-hydroxy-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as amines and carbonyl compounds under acidic or basic conditions.
Introduction of the Hydroxy Group: This step may involve hydroxylation reactions using oxidizing agents.
Addition of the Methylsulfanyl Group: This can be done through nucleophilic substitution reactions using methylthiolating agents.
Attachment of the Tert-butyl Group: This is often achieved through alkylation reactions using tert-butyl halides.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-hydroxy-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as thiols or amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the methylsulfanyl group could yield a variety of derivatives.
Scientific Research Applications
Tert-butyl 5-hydroxy-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structural features.
Industry: Used in the development of new materials and as a precursor in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of Tert-butyl 5-hydroxy-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and methylsulfanyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their function.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 5-hydroxy-2-(ethylsulfanyl)-1,4,5,6-tetrahydropyrimidine-1-carboxylate
- Tert-butyl 5-hydroxy-2-(methylsulfinyl)-1,4,5,6-tetrahydropyrimidine-1-carboxylate
- Tert-butyl 5-hydroxy-2-(methylsulfonyl)-1,4,5,6-tetrahydropyrimidine-1-carboxylate
Uniqueness
Tert-butyl 5-hydroxy-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine-1-carboxylate is unique due to the presence of both a hydroxy group and a methylsulfanyl group on the tetrahydropyrimidine ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C10H18N2O3S |
|---|---|
Molecular Weight |
246.33 g/mol |
IUPAC Name |
tert-butyl 5-hydroxy-2-methylsulfanyl-5,6-dihydro-4H-pyrimidine-1-carboxylate |
InChI |
InChI=1S/C10H18N2O3S/c1-10(2,3)15-9(14)12-6-7(13)5-11-8(12)16-4/h7,13H,5-6H2,1-4H3 |
InChI Key |
LUJZINAKCQXHHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CN=C1SC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rac-(3R,4R)-4-[(1-phenyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine, cis](/img/structure/B12314089.png)
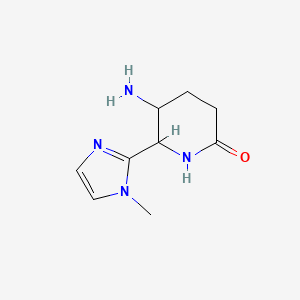
![Ethyl 9-nitro-6-oxo-5-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B12314105.png)
amino}propanoic acid](/img/structure/B12314116.png)
![3-Bromo-4-chloro-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12314122.png)
![rac-3-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B12314130.png)
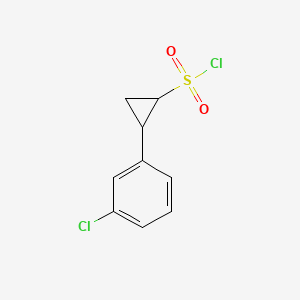

![6-Methyl-2-(2-oxo-1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B12314151.png)
![6-Methylspiro[2.5]octane-6-carboxylic acid](/img/structure/B12314161.png)
